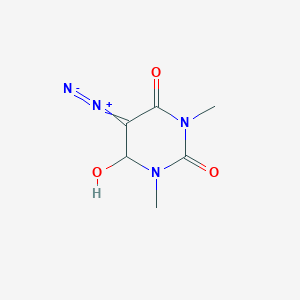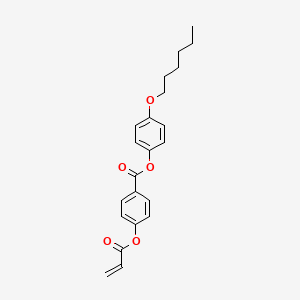
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C28H36O6. It is a liquid crystalline monomer that exhibits unique properties due to its liquid crystalline nature. This compound is used in various scientific research applications, particularly in the fields of materials science and polymer chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-(Hexyloxy)benzoic acid with 4-(Acryloyloxy)phenol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymer networks.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymer networks with liquid crystalline properties.
Hydrolysis: 4-(Hexyloxy)benzoic acid and 4-(Acryloyloxy)phenol.
Applications De Recherche Scientifique
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and elastomers.
Polymer Chemistry: Employed as a monomer in the preparation of functional polymer networks.
Biomedical Engineering: Investigated for its potential use in drug delivery systems and tissue engineering.
Optoelectronics: Utilized in the development of advanced optical materials and devices.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate involves its ability to form ordered structures due to its liquid crystalline nature. The compound can self-assemble into well-defined mesophases, which can be manipulated using external stimuli such as temperature, light, or electric fields . This self-assembly behavior is crucial for its applications in materials science and optoelectronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is unique due to its specific combination of hexyl and acryloyloxy groups, which impart distinct liquid crystalline properties. This makes it particularly suitable for applications requiring precise control over molecular alignment and self-assembly .
Propriétés
Numéro CAS |
58738-86-6 |
|---|---|
Formule moléculaire |
C22H24O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(4-hexoxyphenyl) 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C22H24O5/c1-3-5-6-7-16-25-18-12-14-20(15-13-18)27-22(24)17-8-10-19(11-9-17)26-21(23)4-2/h4,8-15H,2-3,5-7,16H2,1H3 |
Clé InChI |
HCLUTGMEKKLXJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




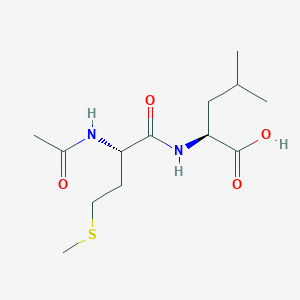
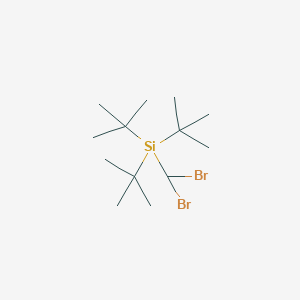
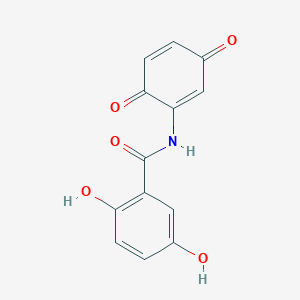

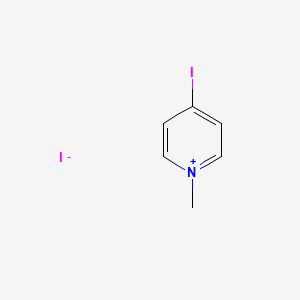
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

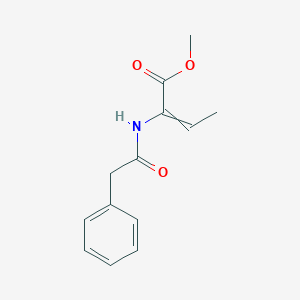
![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
